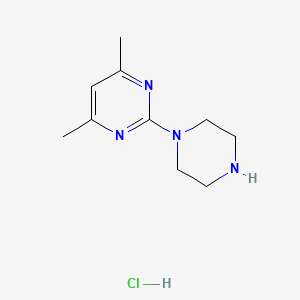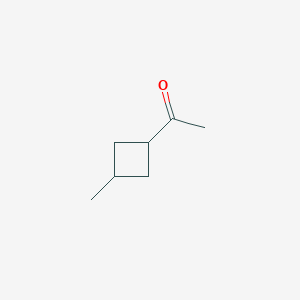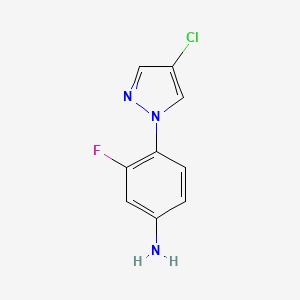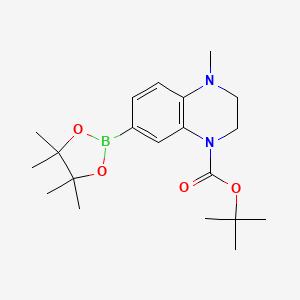![molecular formula C17H21F2NO3 B2389033 tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate CAS No. 2027785-88-0](/img/structure/B2389033.png)
tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate” is a chemical compound with the CAS Number: 2027785-88-0. It has a molecular weight of 325.36 and its IUPAC name is tert-butyl 4-(2,6-difluorobenzoyl)piperidine-1-carboxylate .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 325.36 .Scientific Research Applications
Medicinal Chemistry and Drug Development
Crizotinib Precursor:Tert-butyl 4-(2,6-difluorobenzoyl)piperidine-1-carboxylate: serves as a crucial intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC). Researchers utilize this compound to access crizotinib through subsequent transformations .
Organic Synthesis
Boron-Containing Building Block: The compound contains a boron atom, making it a valuable building block for the construction of more complex molecules. Chemists often employ it in Suzuki-Miyaura cross-coupling reactions to introduce aryl groups into organic frameworks .
Antibacterial Activity
Evaluation Against Gram-Positive and Gram-Negative Bacteria: In vitro studies have assessed the antibacterial properties of tert-butyl 4-(2,6-difluorobenzoyl)piperidine-1-carboxylate . It was screened against Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) at a concentration of 10 μg/disc .
Agrochemical Research
Pesticide Development: Researchers explore the potential of this compound as a starting point for designing novel pesticides. Its unique structure may contribute to effective pest control strategies .
Material Science
Functional Materials: Given its fluorinated benzoyl group, this compound could find applications in materials science. Researchers investigate its properties for use in functional materials, such as sensors or coatings .
Chemical Biology
Probes and Ligands: The compound’s piperidine core and fluorinated substituents make it an interesting candidate for designing chemical probes or ligands. These can be used to study biological processes or interact with specific targets .
properties
IUPAC Name |
tert-butyl 4-(2,6-difluorobenzoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO3/c1-17(2,3)23-16(22)20-9-7-11(8-10-20)15(21)14-12(18)5-4-6-13(14)19/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMGIAXJIRGMPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2388952.png)
![tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2388953.png)
![1-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2388955.png)
![2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine](/img/structure/B2388956.png)

![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2388959.png)

![5-Fluoro-2-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2388966.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2388968.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2388969.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2388971.png)
![2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one](/img/structure/B2388972.png)